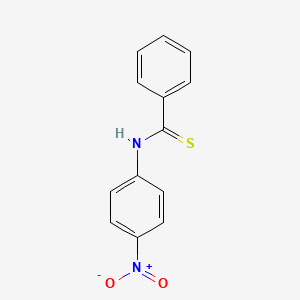

N-(4-Nitrophenyl)benzenecarbothioamide

Description

N-(4-Nitrophenyl)benzenecarbothioamide is a sulfur-containing aromatic compound characterized by a benzenecarbothioamide backbone substituted with a 4-nitrophenyl group. This electron-withdrawing nitro group enhances the compound's reactivity, making it a key intermediate in synthesizing heterocyclic derivatives such as 1,3,4-thiadiazoles . The compound is synthesized via reactions involving hydrazonoyl bromides and pyrazolyl derivatives, with subsequent characterization by ¹H NMR, ¹³C NMR, IR, mass spectrometry, and elemental analysis .

Properties

CAS No. |

5265-19-0 |

|---|---|

Molecular Formula |

C13H10N2O2S |

Molecular Weight |

258.30 g/mol |

IUPAC Name |

N-(4-nitrophenyl)benzenecarbothioamide |

InChI |

InChI=1S/C13H10N2O2S/c16-15(17)12-8-6-11(7-9-12)14-13(18)10-4-2-1-3-5-10/h1-9H,(H,14,18) |

InChI Key |

MGLHJRBKHQHAMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)benzenecarbothioamide typically involves the reaction of 4-nitroaniline with benzoyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Nitroaniline+Benzoyl isothiocyanate→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)benzenecarbothioamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Oxidation: The thioamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Hydrogen peroxide, sodium hypochlorite.

Major Products Formed

Reduction: N-(4-Aminophenyl)benzenecarbothioamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: N-(4-Nitrophenyl)benzenesulfonamide.

Scientific Research Applications

N-(4-Nitrophenyl)benzenecarbothioamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)benzenecarbothioamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The nitro group plays a crucial role in these interactions, as it can undergo redox reactions that generate reactive intermediates .

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

N-(4-Nitrophenyl)benzenecarbothioamide belongs to a broader class of benzenecarbothioamides, where substituents critically influence physical, chemical, and biological properties. A structurally related compound, N-[(4-chlorophenyl)methoxymethyl]-4-methoxy-benzenecarbothioamide , differs in its substitution pattern:

- This compound: Features a nitro group (-NO₂) at the para position, imparting strong electron-withdrawing effects.

- N-[(4-chlorophenyl)methoxymethyl]-4-methoxy-benzenecarbothioamide : Substituted with a chloro group (-Cl) and methoxymethyl (-CH₂OCH₃) moiety, introducing moderate electron-withdrawing (Cl) and electron-donating (methoxy) effects .

Table 1: Structural Comparison

| Compound | Substituents | Electronic Effects |

|---|---|---|

| This compound | 4-Nitrophenyl (-C₆H₄NO₂) | Strong electron-withdrawing |

| N-[(4-chlorophenyl)methoxymethyl]-4-methoxy-benzenecarbothioamide | 4-Chlorophenylmethoxymethyl, 4-methoxy | Mixed (electron-withdrawing/donating) |

These structural differences impact reactivity and applications. For example, the nitro group in the target compound facilitates nucleophilic substitution reactions, whereas the methoxy group in the analog may enhance solubility .

Pharmacologically Active Derivatives: Thiadiazole Compounds

This compound serves as a precursor to 1,3,4-thiadiazole derivatives, which demonstrate enhanced antimicrobial activity. Key findings from synthesized derivatives include:

- Synthesis : Reacting the target compound with hydrazinecarbothioamides or methyl hydrazinecarbodithioate yields 1,3,4-thiadiazoles with pyrazolyl and nitrophenyl groups .

- Antimicrobial Activity : Four derivatives outperformed others against E. coli, B. mycoides, and C. albicans, suggesting that structural modifications (e.g., introduction of methyl groups or thiadiazole rings) enhance bioactivity .

Table 2: Antimicrobial Performance of Select Thiadiazole Derivatives

| Derivative Structure | Activity Against Pathogens | Relative Efficacy |

|---|---|---|

| 2-[1-(5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethylidene]hydrazine derivatives | E. coli, B. mycoides, C. albicans | High (superior to parent compound) |

| 1,3,4-Thiadiazolyl derivatives with methylthio groups | E. coli, C. albicans | Moderate |

The enhanced activity of thiadiazole derivatives highlights the importance of heterocyclic frameworks in drug design .

Research Findings and Implications

- Synthetic Flexibility : The nitro group in this compound enables diverse functionalization, making it a versatile scaffold for antimicrobial agents .

- Substituent-Activity Relationships: Electron-withdrawing groups (e.g., -NO₂) improve stability and reactivity, while electron-donating groups (e.g., -OCH₃) may enhance solubility but reduce antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.